4-(Trimethylsilyl)benzonitrile
Overview
Description
4-(Trimethylsilyl)benzonitrile is an organic compound with the molecular formula C10H13NSi. It is characterized by a benzonitrile group substituted with a trimethylsilyl group at the para position. This compound is often used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Trimethylsilyl)benzonitrile can be synthesized through various methods. One common approach involves the reaction of 4-bromobenzonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and requires a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-(Trimethylsilyl)benzonitrile can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It participates in various coupling reactions, such as Suzuki and Heck reactions, where it acts as a coupling partner.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical reagents.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are common products.
Scientific Research Applications
4-(Trimethylsilyl)benzonitrile has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties.
Pharmaceutical Research: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-(Trimethylsilyl)benzonitrile in chemical reactions involves the activation of the benzonitrile group by the trimethylsilyl group. This activation facilitates various nucleophilic and electrophilic reactions. The molecular targets and pathways depend on the specific reaction and conditions used .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzonitrile
- 4-Ethynylbenzonitrile
- 4-Methylbenzonitrile
Comparison: 4-(Trimethylsilyl)benzonitrile is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to other benzonitrile derivatives. For example, 4-(Trifluoromethyl)benzonitrile has different electronic properties due to the trifluoromethyl group, affecting its reactivity in coupling reactions .
Properties
IUPAC Name |
4-trimethylsilylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMZJZUVZAHCFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474028 | |
Record name | 4-trimethylsilylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17921-68-5 | |
Record name | 4-trimethylsilylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trimethylsilyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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